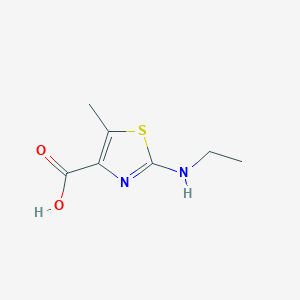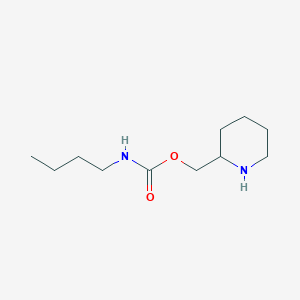
2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atomsThe thiazole ring is a significant structural motif in many biologically active molecules, contributing to the compound’s diverse reactivity and functionality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the ethylamino and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with ethylamine and subsequent carboxylation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Comparaison Avec Des Composés Similaires
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness: 2-(Ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
2-(ethylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-3-8-7-9-5(6(10)11)4(2)12-7/h3H2,1-2H3,(H,8,9)(H,10,11) |
Clé InChI |
QRZPHMAGXVBDKL-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=C(S1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13220700.png)

![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
![({[3-(Bromomethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13220738.png)



![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)

![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
